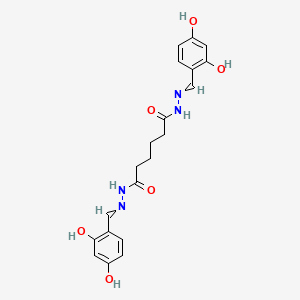![molecular formula C11H14N6O6S B3856245 N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide](/img/structure/B3856245.png)
N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide
Descripción general
Descripción
N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide, also known as NPSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. One of the primary applications of N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide is as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide has also been used as a selective inhibitor of protein kinase C (PKC) and as a modulator of intracellular calcium signaling.
Mecanismo De Acción
The mechanism of action of N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide involves its ability to selectively bind to specific targets in biological systems. As a fluorescent probe for NO detection, N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide reacts with NO to form a highly fluorescent product, allowing for the detection of NO in biological samples. As an inhibitor of PKC, N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide binds to the enzyme's active site, preventing its activation and subsequent downstream signaling. As a modulator of intracellular calcium signaling, N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide binds to calcium channels, regulating the influx of calcium ions into cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide depend on its specific application. As a fluorescent probe for NO detection, N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide allows for the visualization and quantification of NO in biological systems. As an inhibitor of PKC, N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide can modulate cellular signaling pathways, potentially leading to changes in cellular behavior. As a modulator of intracellular calcium signaling, N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide can regulate calcium ion influx into cells, affecting cellular processes such as muscle contraction and neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide in lab experiments is its selectivity for specific targets in biological systems. This allows researchers to study specific biological processes with high accuracy and precision. However, one of the limitations of using N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide is its potential toxicity to cells, which can affect experimental results.
Direcciones Futuras
There are several future directions for the study of N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide. One potential direction is the development of more efficient synthesis methods for N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide, allowing for larger-scale production. Another direction is the exploration of N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide's potential as a therapeutic agent, particularly in the treatment of diseases associated with NO dysregulation or abnormal PKC activity. Additionally, the use of N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide in combination with other fluorescent probes or inhibitors could lead to new insights into complex biological processes.
Propiedades
IUPAC Name |
N'-nitro-4-(4-nitrophenyl)sulfonylpiperazine-1-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O6S/c12-11(13-17(20)21)14-5-7-15(8-6-14)24(22,23)10-3-1-9(2-4-10)16(18)19/h1-4H,5-8H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUVIXYWEHXCRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=N[N+](=O)[O-])N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C(=N/[N+](=O)[O-])/N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,4-dichlorophenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B3856167.png)
![2-(2-methylphenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B3856179.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B3856180.png)



![1-[1-(cyclobutylcarbonyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B3856203.png)
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B3856206.png)
![4-[2-(4-chlorobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B3856208.png)

![4-(2-{[(3-methoxybenzoyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B3856221.png)


